N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound notable for its potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 388.9 g/mol. The compound is characterized by its oxalamide structure, which is often associated with biological activity, particularly in the context of drug design and development .
This compound falls under the category of oxalamides, a class of compounds that are derivatives of oxalic acid and are known for their diverse biological activities. The presence of the chlorophenyl and dimethylaminophenyl groups suggests potential interactions with biological targets, making it a subject of interest in pharmaceutical research .
The synthesis of N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, including:
Technical details regarding reaction conditions, solvents, and catalysts used are essential for optimizing yield and purity but are not extensively documented in available literature .
The molecular structure of N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be represented using various structural formulas:
InChI=1S/C20H25ClN4O2/c1-24(2)17-10-8-14(9-11-17)18(25(3)4)13-22-19(26)20(27)23-16-7-5-6-15(21)12-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27)
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)N(C)C
These structural representations indicate the compound's complexity and suggest multiple functional groups that may contribute to its biological activity .
The compound may undergo several types of chemical reactions:
These reactions are crucial for understanding the compound's stability and reactivity profile in biological systems .
The mechanism of action for N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is not fully elucidated but can be hypothesized based on its structure:
Further studies are required to clarify its exact mechanism and potential therapeutic applications .
The physical properties of N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide include:
While specific values for boiling point, melting point, and density are not readily available in current literature, such properties are critical for understanding solubility and stability in various solvents .
N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has potential applications in various scientific fields:
Research into this compound continues to reveal its potential benefits across different scientific domains .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: